molecular formula C14H11NO4 B3573922 Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No.: B3573922
M. Wt: 257.24 g/mol
InChI Key: IPGXDLNRXIRWJQ-UHFFFAOYSA-N
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Description

Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is an organic compound that features a pyridine ring and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction between a pyridine derivative and a benzodioxine precursor. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in DMF with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to the combination of the pyridine ring and the benzodioxine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

pyridin-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(19-13-3-1-2-6-15-13)10-4-5-11-12(9-10)18-8-7-17-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGXDLNRXIRWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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